molecular formula C21H18N4O2 B2381946 1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941901-61-7

1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2381946
CAS RN: 941901-61-7
M. Wt: 358.401
InChI Key: ZBCDRMFGOGCYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrido[3,2-d]pyrimidine derivatives are synthesized through various chemical reactions, including condensation and cyclization processes. These methods offer pathways to a wide range of heterocyclic compounds with potential biological activities. For instance, novel synthesis methods have been developed for pyrimidine-annulated heterocycles, which are synthesized in excellent yields via intramolecular addition of aryl radical to the uracil ring (Majumdar & Mukhopadhyay, 2003). Similarly, (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized, demonstrating the efficiency of creating novel compounds through spectral techniques and computational exploration (Ashraf et al., 2019).

Biological Activities

Pyrido[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects. The urease inhibition of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones indicates their potential in developing treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010). Furthermore, certain derivatives have shown herbicidal activities, suggesting their use in agricultural applications to control weed growth (Huazheng, 2013).

Photophysical Properties

Pyrido[3,2-d]pyrimidine derivatives also display interesting photophysical properties, making them candidates for applications in materials science, such as in the development of pH sensors and organic light-emitting diodes (OLEDs). The design and synthesis of pyrimidine-phthalimide derivatives have illustrated their potential in pH-sensing applications due to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-6-4-7-16(12-15)13-24-18-9-5-11-23-19(18)20(26)25(21(24)27)14-17-8-2-3-10-22-17/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDRMFGOGCYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

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